N-(trans-2-Hydroxycyclohexyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(trans-2-Hydroxycyclohexyl)-4-methylbenzenesulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a cyclohexyl ring with a hydroxyl group in the trans position, attached to a benzenesulfonamide moiety with a methyl group at the para position. The combination of these functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(trans-2-Hydroxycyclohexyl)-4-methylbenzenesulfonamide typically involves the nucleophilic ring-opening of epoxides. One common method is the reaction of cyclohexene oxide with a suitable nucleophile, such as a sulfonamide derivative. The reaction proceeds under basic conditions, where the nucleophile attacks the less substituted carbon of the epoxide, leading to the formation of the trans-2-hydroxycyclohexyl intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(trans-2-Hydroxycyclohexyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of trans-2-ketocyclohexyl-4-methylbenzenesulfonamide.
Reduction: Formation of trans-2-hydroxycyclohexyl-4-methylbenzenamine.
Substitution: Formation of various substituted benzenesulfonamides depending on the electrophile used.
Scientific Research Applications
N-(trans-2-Hydroxycyclohexyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(trans-2-Hydroxycyclohexyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyl group and sulfonamide moiety can form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
N-(trans-2-Hydroxycyclohexyl)valiolamine: Known for its inhibitory effects on melanin production.
N-(4-Bromobenzyl)valiolamine: Another valiolamine derivative with distinct biological activities.
Uniqueness
N-(trans-2-Hydroxycyclohexyl)-4-methylbenzenesulfonamide is unique due to the presence of both a hydroxyl group and a sulfonamide moiety, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound in research and industry .
Properties
IUPAC Name |
N-[(1R,2R)-2-hydroxycyclohexyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-10-6-8-11(9-7-10)18(16,17)14-12-4-2-3-5-13(12)15/h6-9,12-15H,2-5H2,1H3/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKXPEKEAIVEGV-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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